2-甲基-3-(1H-吡唑-1-基)丙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

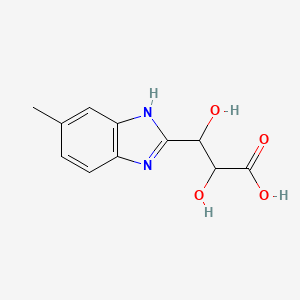

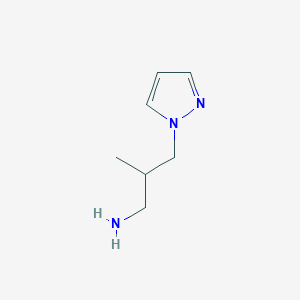

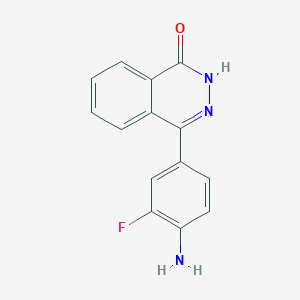

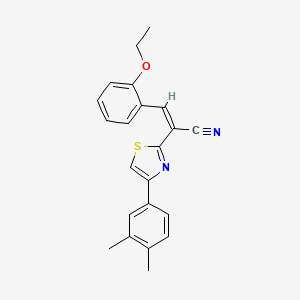

2-methyl-3-(1H-pyrazol-1-yl)propan-1-amine is a chemical compound with the CAS Number: 1006469-88-0 . It has a molecular weight of 139.2 . The IUPAC name for this compound is 2-methyl-3-(1H-pyrazol-1-yl)-1-propanamine .

Molecular Structure Analysis

The InChI code for 2-methyl-3-(1H-pyrazol-1-yl)propan-1-amine is 1S/C7H13N3/c1-7(5-8)6-10-4-2-3-9-10/h2-4,7H,5-6,8H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

2-methyl-3-(1H-pyrazol-1-yl)propan-1-amine is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .科学研究应用

Rhodium-Catalyzed C–H Functionalization

This compound can be used in Rhodium (III)-catalyzed C–H functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes . This process provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields . This application is significant in the field of organic chemistry, particularly in the synthesis of complex molecules .

Antileishmanial Activity

Some hydrazine-coupled pyrazole derivatives, which can be synthesized from this compound, have shown potent antileishmanial activity . For instance, compound 13 displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . This suggests that these derivatives could be potential pharmacophores for the preparation of safe and effective antileishmanial agents .

Antimalarial Activity

The same hydrazine-coupled pyrazole derivatives also demonstrated significant antimalarial activity . Specifically, compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively . This indicates that these derivatives could be potential candidates for the development of new antimalarial drugs .

Molecular Docking Studies

The compound can also be used in molecular docking studies . For example, a molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of compound 13 . This application is crucial in drug discovery and development, as it helps in understanding the interaction between the drug and its target .

Synthesis of Pyrazole Derivatives

The compound can be used in the synthesis of various pyrazole derivatives . These derivatives have diverse pharmacological effects, making them valuable in the development of new therapeutic agents .

Growth Inhibition in PC-3 Cells

The compound, when incorporated into a pyrazole core, has shown improved growth inhibition in PC-3 cells . This suggests its potential application in cancer research, particularly in the development of new anticancer drugs .

安全和危害

属性

IUPAC Name |

2-methyl-3-pyrazol-1-ylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-7(5-8)6-10-4-2-3-9-10/h2-4,7H,5-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALKBHLMMLZCTGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)CN1C=CC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-5-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2596483.png)

![N-[(2-methoxyphenyl)methyl]-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2596487.png)

![N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2596497.png)

![2-ethyl-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2596502.png)

![3-[5-[(E)-2-phenylethenyl]pyrazol-1-yl]thiolane 1,1-dioxide](/img/structure/B2596503.png)